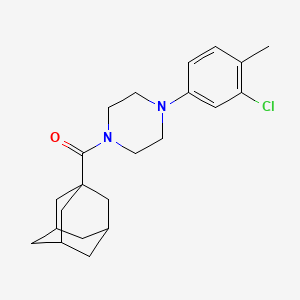

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone

Description

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone is a synthetic compound featuring a hybrid structure combining an adamantane moiety, a piperazine ring, and a substituted phenyl ketone group. The adamantane group confers rigidity and lipophilicity, enhancing membrane permeability and metabolic stability . The piperazine ring serves as a flexible spacer, enabling interactions with biological targets such as receptors or enzymes, while the 3-chloro-4-methylphenyl substituent introduces steric and electronic effects that modulate binding affinity and selectivity.

Properties

Molecular Formula |

C22H29ClN2O |

|---|---|

Molecular Weight |

372.9 g/mol |

IUPAC Name |

1-adamantyl-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C22H29ClN2O/c1-15-2-3-19(11-20(15)23)24-4-6-25(7-5-24)21(26)22-12-16-8-17(13-22)10-18(9-16)14-22/h2-3,11,16-18H,4-10,12-14H2,1H3 |

InChI Key |

YMONXMVRCJBRIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis techniques mentioned above. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like iodine.

Reduction: Reduction reactions can convert ketones to alcohols, often using reagents like sodium borohydride.

Substitution: Halogenated compounds can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Iodine, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium catalysts for Suzuki–Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Pharmacological Applications

Adamantane derivatives, including adamantanyl compounds, have been extensively studied for their medicinal properties. The unique structure of adamantane provides lipophilicity, which enhances bioavailability and receptor binding affinity.

Antiviral Activity

Adamantanyl derivatives have been investigated for their antiviral properties, particularly against influenza viruses. For example, compounds incorporating adamantane moieties have shown improved efficacy compared to traditional antiviral agents like amantadine. Studies indicate that modifications in the adamantane structure can lead to enhanced potency against viral strains .

Anticancer Potential

Research has demonstrated that adamantanyl compounds exhibit significant anticancer activity. For instance, derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. A notable study evaluated a series of adamantyl derivatives against Hep3B, HeLa, A549, and MCF-7 cancer cell lines, revealing substantial cytotoxic effects .

Antimicrobial Properties

The antimicrobial activity of adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone has been explored in several studies. The compound was synthesized and tested against a range of bacteria and fungi.

Spectrum of Activity

- Gram-positive Bacteria : The compound demonstrated moderate to significant inhibitory effects against Staphylococcus aureus and Enterococcus faecalis.

- Gram-negative Bacteria : It exhibited good activity against Bacillus cereus.

- Fungal Activity : The compound showed notable antifungal activity against Candida albicans .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of adamantanyl derivatives. Modifications to the piperazine and ketone moieties can significantly influence biological activity.

| Modification | Effect on Activity |

|---|---|

| Substituents on piperazine | Altered receptor binding affinity |

| Variations in ketone structure | Enhanced cytotoxicity against cancer cells |

| Lipophilic modifications | Improved bioavailability |

Case Studies

Several case studies highlight the applications of adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone:

Case Study 1: Antiviral Efficacy

A study assessed the antiviral properties of modified adamantane derivatives against influenza A virus. Results indicated that certain derivatives exhibited lower MIC (Minimum Inhibitory Concentration) values than amantadine, suggesting a potential for developing new antiviral therapies .

Case Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines using adamantanyl derivatives. One derivative showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for cancer treatment .

Mechanism of Action

The mechanism of action for Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways .

Comparison with Similar Compounds

Comparative Data Table

Biological Activity

Adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the adamantane family, characterized by its unique bicyclic structure. Its molecular formula is with a molecular weight of approximately 372.93 g/mol. The presence of the piperazine moiety and the chloro-substituted aromatic ring contributes to its biological properties.

Adamantane derivatives are known to interact with various biological targets, leading to multiple pharmacological effects:

- Antiviral Activity : Adamantane compounds have been studied for their ability to inhibit viral replication, particularly in influenza viruses. They function by interfering with the viral M2 protein, which is essential for viral uncoating.

- Anticancer Properties : Research indicates that derivatives like adamantanyl 4-(3-chloro-4-methylphenyl)piperazinyl ketone exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interference with DNA synthesis and repair mechanisms.

- Neuroprotective Effects : Some studies suggest that adamantane derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Biological Activity Overview

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of various Mannich bases, including adamantanyl derivatives, against human cancer cell lines. Results showed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, indicating promising anticancer potential .

- Antiviral Efficacy : Research on adamantane derivatives highlighted their effectiveness against influenza viruses, demonstrating a reduction in viral load in infected cell cultures when treated with these compounds .

- Neuroprotective Properties : In vitro studies have shown that adamantanyl compounds can enhance acetylcholine release in neuronal models, suggesting a mechanism for their neuroprotective effects, which could be beneficial in treating Alzheimer's disease .

Q & A

Q. Basic Research Focus

- Single-Crystal X-Ray Diffraction : Confirms spatial arrangement, such as the adamantane cage’s rigid geometry and piperazine-trifluoromethylphenyl dihedral angles (e.g., 79.1° in ortho-substituted derivatives) .

- Vibrational Spectroscopy (IR/Raman) : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm for ketones) and hydrogen-bonding networks .

How can computational models bridge gaps between experimental data and predicted receptor interactions?

Q. Advanced Research Focus

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., adamantane’s hydrophobic pockets and piperazine’s hydrogen-bonding capacity) .

- Docking Studies : Simulate binding to targets like 5-HT receptors, guided by crystallographic data .

Validation : Compare computed vs. experimental NMR chemical shifts (RMSD < 0.5 ppm) and bond lengths (Δ < 0.02 Å) .

How are discrepancies between crystallographic data and computational predictions reconciled?

Data Contradiction Analysis

Discrepancies often arise from crystal packing effects vs. gas-phase calculations. For example:

- Crystal Packing Forces : Hydrogen bonds (e.g., O–H⋯N interactions in adamantane derivatives) may distort piperazine ring puckering in experimental structures .

- Solution-State vs. Solid-State : Compare NMR (solution) and X-ray (solid) data to identify conformational flexibility. MD simulations under periodic boundary conditions can mimic crystalline environments .

What strategies optimize bioavailability in adamantane-piperazine hybrids?

Q. Advanced Research Focus

- Lipophilicity Adjustments : Introduce polar groups (e.g., hydroxyl or amine) to piperazine without compromising adamantane’s rigidity. For example, 4-(2-methoxyphenyl)piperazine derivatives balance logP values (~3.5) and aqueous solubility .

- Prodrug Design : Esterify ketone groups to enhance permeability, with in vitro hydrolysis assays monitoring release kinetics .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess intestinal absorption potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.